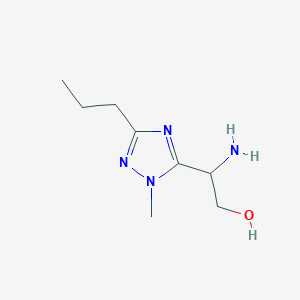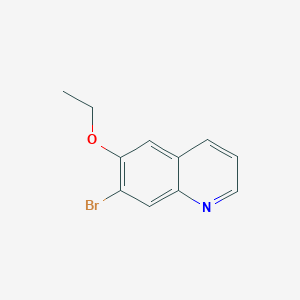
3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid is an organic compound that belongs to the class of picolinic acids Picolinic acids are derivatives of pyridine, where the carboxyl group is attached to the 2-position of the pyridine ring This specific compound features a benzyloxy group at the 3-position, a fluoro group at the 4-position, and a methyl group at the 5-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The starting material, 4-fluoro-5-methylpyridine, undergoes nitration to introduce a nitro group at the 3-position. This is followed by reduction to convert the nitro group to an amino group.
Benzyloxy Substitution: The amino group is then replaced with a benzyloxy group through a nucleophilic substitution reaction.
Carboxylation: Finally, the pyridine ring is carboxylated at the 2-position to yield the desired picolinic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient conversion at each step. The process may also involve purification techniques such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Benzaldehyde derivative.
Reduction: Alcohol derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzyloxy and fluoro groups can enhance binding affinity and selectivity, while the carboxyl group may facilitate interactions with active sites or catalytic residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzyloxy)-4-chloro-5-methylpicolinic acid: Similar structure but with a chloro group instead of a fluoro group.
3-(Benzyloxy)-4-fluoro-5-ethylpicolinic acid: Similar structure but with an ethyl group instead of a methyl group.
3-(Benzyloxy)-4-fluoro-5-methylbenzoic acid: Similar structure but with a benzoic acid core instead of a picolinic acid core.
Uniqueness
3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid is unique due to the specific combination of substituents on the pyridine ring. The presence of the benzyloxy group provides additional steric and electronic effects, while the fluoro group enhances the compound’s reactivity and binding properties. The methyl group further contributes to the compound’s overall stability and solubility.
Propriétés
Formule moléculaire |
C14H12FNO3 |
|---|---|
Poids moléculaire |
261.25 g/mol |
Nom IUPAC |
4-fluoro-5-methyl-3-phenylmethoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H12FNO3/c1-9-7-16-12(14(17)18)13(11(9)15)19-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,18) |
Clé InChI |
ZKEYRTAGABFSPV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=C1F)OCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Phenol, 2-methoxy-5-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]-,dihydrogen phosphate](/img/structure/B13645674.png)



